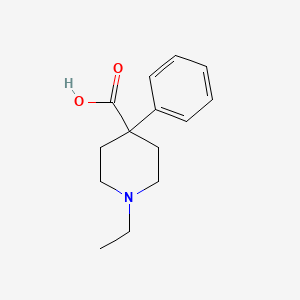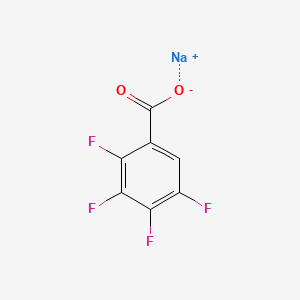
Sodium 2,3,4,5-tetrafluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3,4,5-tetrafluorobenzoate is an organic compound with the molecular formula C₇HF₄NaO₂. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Sodium 2,3,4,5-tetrafluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorine content.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Sodium 2,3,4,5-tetrafluorobenzoate is a chemical compound with the formula C7HF4NaO2 .
Mode of Action
It has been studied in the context of its interaction with cadmium ions . The compound forms complexes with cadmium, such as [Cd (6HTfb) (H 2 O) 3] n· (6HTfb) · 2 n H 2 O . The structure of these complexes is influenced by the number and positions of fluorine substituents .
Pharmacokinetics
It is known that the compound has a high gi absorption and is a p-gp substrate . Its lipophilicity is characterized by a Log Po/w (iLOGP) of -11.25 .
Result of Action
It has been observed that a decrease in the number of fluorine substituents is unfavorable for the formation of coordination polymers .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of coordination polymers requires a molecular precursor with a Chinese lantern structure stable in solutions .
Biochemische Analyse
Biochemical Properties
Sodium 2,3,4,5-tetrafluorobenzoate plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been shown to form complexes with cadmium ions, which are stabilized by non-covalent interactions such as stacking interactions of arene and perfluoroarene moieties . These interactions are crucial for the formation of coordination polymers, which have various applications in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cadmium ions, for example, can lead to the formation of coordination polymers that affect cellular processes . These interactions can alter the cell’s metabolic pathways and gene expression, leading to changes in cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms stable complexes with cadmium ions through non-covalent interactions, such as stacking interactions of arene and perfluoroarene moieties . These interactions are essential for the formation of coordination polymers, which can influence enzyme activity and gene expression. The compound’s ability to form stable complexes with cadmium ions highlights its potential as a biochemical tool for studying enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the formation of coordination polymers requires a stable molecular precursor, which can be affected by the number and positions of fluorine substituents . These factors can impact the compound’s stability and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact on cellular function. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with cadmium ions, for example, can affect the formation of coordination polymers, which play a role in metabolic pathways . These interactions can alter the levels of metabolites and influence cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution of the compound is crucial for determining its biochemical and cellular effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of the compound is essential for determining its role in biochemical and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3,4,5-tetrafluorobenzoate typically involves the fluorination of benzoic acid derivatives. One common method is the reaction of 2,3,4,5-tetrafluorobenzoic acid with sodium hydroxide, resulting in the formation of the sodium salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination techniques used in laboratory settings, scaled up for mass production. The process would require stringent control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,3,4,5-tetrafluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated aromatic compounds, while oxidation and reduction reactions can produce different benzoic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
Sodium 2,3,5,6-tetrafluorobenzoate: Similar in structure but with different fluorine atom positions, affecting its chemical properties and reactivity.
Pentafluorobenzoate: Contains five fluorine atoms, leading to different reactivity and applications.
Trifluorobenzoate: With three fluorine atoms, it has distinct properties compared to tetrafluorobenzoates.
Uniqueness: Sodium 2,3,4,5-tetrafluorobenzoate is unique due to the specific arrangement of fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and development in various fields .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2,3,4,5-tetrafluorobenzoate involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with sodium hydroxide.", "Starting Materials": [ "2,3,4,5-tetrafluorobenzoic acid", "Sodium hydroxide" ], "Reaction": [ "1. Dissolve 2,3,4,5-tetrafluorobenzoic acid in water.", "2. Add sodium hydroxide to the solution and stir.", "3. Heat the mixture to 80-90°C for 1-2 hours.", "4. Cool the mixture and filter the precipitate.", "5. Wash the precipitate with water and dry it to obtain Sodium 2,3,4,5-tetrafluorobenzoate." ] } | |
CAS-Nummer |
67852-79-3 |
Molekularformel |
C7H2F4NaO2 |
Molekulargewicht |
217.07 g/mol |
IUPAC-Name |
sodium;2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.Na/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;/h1H,(H,12,13); |
InChI-Schlüssel |
FBKKJGUSHPNATM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)O.[Na] |
| 67852-79-3 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


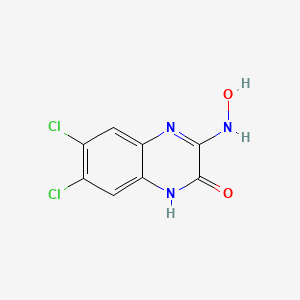


![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
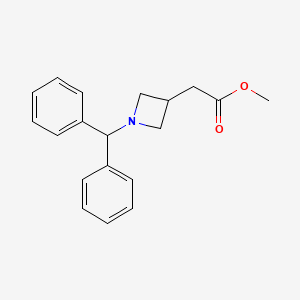
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
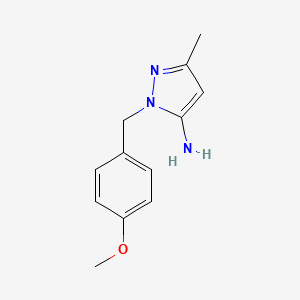
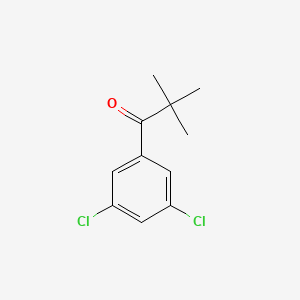
![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)


